

Methylcyclooctane: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of **methylcyclooctane**. The information is compiled from various chemical databases and suppliers, with a focus on providing a clear and concise presentation of the available data for use in research and development.

Core Physical and Chemical Data

Methylcyclooctane is a saturated cycloalkane. Its fundamental chemical identity is established by its molecular formula and weight.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈	[1][2][3][4][5][6]
Molecular Weight	126.24 g/mol	[1][2][3][4][7]
CAS Number	1502-38-1	[1][2][4][5][6]
Appearance	Colorless liquid with a mild, sweet or gasoline-like odor.[2] [7]	[2][7]

Tabulated Physical Properties

The following tables summarize the key physical properties of **methylcyclooctane**. It is important to note that there are some discrepancies in the values reported across different sources. Some data points are explicitly labeled as "estimates" or "calculated," which should be taken into consideration when utilizing this information.

Thermal Properties

Property	" Value (°C)	Value (K)	Source(s)	Notes
Boiling Point	177.40	450.60	[7]	
169.42	442.57	[1][6]	Rough estimate	
161.9	435.05	[2][5]	at 760 mmHg	_
160.26	433.41	[3]	Joback Method (Calculated)	_
Melting Point	14.85	288.00	[1][2][6]	_
-40.90	232.20	[7]		_
Flash Point	37.7	310.85	[1][2][6]	

Density and Refractive Index

Property	Value	Source(s)	Notes
Density	0.8135 g/cm ³	[7]	_
0.779 g/cm ³	[2]		_
0.78 g/cm ³	[5]	Calculated	_
0.7743 g/cm ³	[1][6]	Estimate	-
Refractive Index	1.427	[2]	
1.4640	[1][6]	Estimate	_

Vapor Pressure and Solubility

Property	Value	Source(s)	Conditions
Vapor Pressure	2.9 mmHg	[1][2][6]	at 25°C
Solubility	Insoluble in water.[1] Highly soluble in organic solvents like hexane and benzene. [7]	[1][7]	

Experimental Protocols

While specific experimental protocols for the determination of **methylcyclooctane**'s physical properties are not readily available in the cited literature, the following are standard and widely accepted laboratory methods for determining these properties for liquid organic compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Simple Distillation: A common method where the liquid is heated in a distillation apparatus.
 The temperature of the vapor that condenses and is collected is recorded as the boiling point. Accurate placement of the thermometer in the vapor path is crucial for an accurate reading.
- Thiele Tube Method: This technique is suitable for small sample volumes. The sample is
 placed in a small tube with an inverted capillary tube. The assembly is heated in a Thiele
 tube containing oil. The boiling point is the temperature at which a rapid and continuous
 stream of bubbles emerges from the capillary tube.[8]

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For compounds that are liquid at room temperature, this determination requires cooling the sample.

 Capillary Method: A small amount of the solidified sample is placed in a capillary tube. The tube is then slowly heated in a melting point apparatus, and the temperature range over

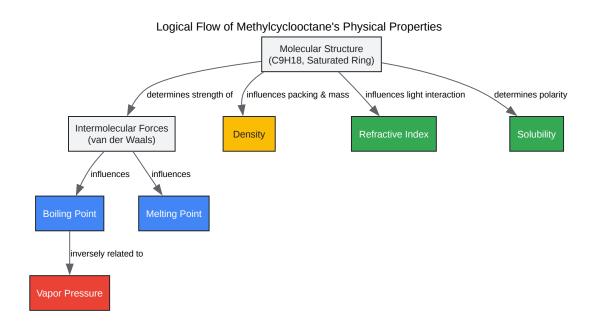
which the solid melts is observed.[9][10][11][12]

Density Determination

Density is the mass per unit volume of a substance.

Pycnometer Method: A pycnometer is a flask with a precisely known volume. The
pycnometer is weighed empty, then filled with the liquid, and weighed again. The density is
calculated by dividing the mass of the liquid by the known volume of the pycnometer.
 Temperature control is critical for accuracy.

Refractive Index Determination


The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Refractometer: An Abbe refractometer is commonly used. A few drops of the liquid are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle of refraction, from which the refractive index is determined. The measurement is temperature-dependent and is typically reported at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).[13][14][15][16]

Logical Relationships of Physical Properties

The physical properties of a molecule like **methylcyclooctane** are interconnected and determined by its molecular structure. The following diagram illustrates these relationships.

Click to download full resolution via product page

Caption: Interdependence of Methylcyclooctane's Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 1502-38-1, METHYLCYCLOOCTANE | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. chemeo.com [chemeo.com]

- 4. Cyclooctane, methyl- | C9H18 | CID 15167 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 1502-38-1, Methylcyclooctane: more information. [ww.chemblink.com]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.weber.edu [faculty.weber.edu]
- 14. davjalandhar.com [davjalandhar.com]
- 15. athabascau.ca [athabascau.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Methylcyclooctane: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075215#methylcyclooctane-physical-properties-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com